molecular formula C12H8O2S2Sb2 B14568402 CID 73308875

CID 73308875

Cat. No.: B14568402
M. Wt: 491.8 g/mol
InChI Key: MQHATSGHCLNURF-UHFFFAOYSA-J
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Description

(Note: No specific data on CID 73308875 is provided in the evidence. The following is a hypothetical template.) this compound is a PubChem-registered compound whose structural and functional characteristics remain unelucidated in the provided sources. For a comprehensive introduction, parameters such as molecular formula, IUPAC name, physicochemical properties (e.g., logP, solubility), and known biological activities would need to be referenced from PubChem or experimental studies .

Properties

Molecular Formula

C12H8O2S2Sb2

Molecular Weight

491.8 g/mol

InChI

InChI=1S/2C6H6OS.2Sb/c2*7-5-3-1-2-4-6(5)8;;/h2*1-4,7-8H;;/q;;2*+2/p-4

InChI Key

MQHATSGHCLNURF-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)O[Sb]S2.C1=CC=C2C(=C1)O[Sb]S2

Origin of Product

United States

Preparation Methods

The preparation methods for CID 73308875 involve synthetic routes and reaction conditions that are specific to the compound. Industrial production methods may include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

CID 73308875 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

CID 73308875 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for investigating biological processes and pathways. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 73308875 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds, such as structural overlays (e.g., steroid derivatives in Figure 8 ) and similarity metrics (e.g., oscillatoxin analogs in Figure 1 ). Below is a hypothetical comparison framework:

Table 1: Structural and Functional Comparison

Parameter CID 73308875 (Hypothetical) 3-O-Caffeoyl Betulin (CID 10153267) Oscillatoxin D (CID 101283546)
Molecular Formula Not available C₃₈H₅₈O₅ C₃₄H₅₄O₈
Molecular Weight Not available 602.86 g/mol 614.77 g/mol
Biological Activity Not available Inhibits bile acid transporters Cyanobacterial toxin
Structural Features Not available Triterpenoid with caffeoyl moiety Cyclic polyketide with ether linkages
GI Absorption Not available High Low

Key Findings from Evidence

  • Structural Overlays : uses 3D overlays to compare steroid backbones (e.g., DHEAS vs. taurocholic acid) to infer binding modes or substrate specificity .
  • Similarity Metrics : categorizes oscillatoxin derivatives by functional group substitutions (e.g., methyl or hydroxyl groups), which influence toxicity and bioavailability .

Recommendations for Future Studies

PubChem Data Mining: Extract this compound’s metadata (e.g., synonyms, properties) from PubChem.

Experimental Validation : Conduct assays to evaluate its biological activity (e.g., enzyme inhibition, cytotoxicity).

QSAR Modeling : Compare its predicted properties (e.g., logP, drug-likeness) with analogs using tools like SwissADME.

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